molecular formula C10H15N3O B1518159 1-(3-Aminopyridin-2-yl)piperidin-3-ol CAS No. 1154145-22-8

1-(3-Aminopyridin-2-yl)piperidin-3-ol

Cat. No.: B1518159
CAS No.: 1154145-22-8
M. Wt: 193.25 g/mol
InChI Key: VZBMJPIPDWKADV-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol. This compound features a pyridine ring substituted with an amino group at the 3-position and a piperidin-3-ol moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopyridin-2-yl)piperidin-3-ol can be synthesized through several synthetic routes. One common method involves the reaction of 3-aminopyridine with piperidin-3-ol under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature. The reaction typically proceeds via nucleophilic substitution, where the amino group on the pyridine ring attacks the piperidin-3-ol, forming the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Aminopyridin-2-yl)piperidin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of corresponding oxo-compounds.

Reduction Reactions: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced derivatives of the compound.

Substitution Reactions: Substitution reactions involving this compound can be carried out using various reagents, such as alkyl halides or acyl chlorides. These reactions typically result in the formation of substituted derivatives of the compound.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate

  • Reduction: Lithium aluminum hydride, sodium borohydride

  • Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

  • Oxo-compounds (from oxidation)

  • Reduced derivatives (from reduction)

  • Substituted derivatives (from substitution)

Scientific Research Applications

1-(3-Aminopyridin-2-yl)piperidin-3-ol has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological systems and understanding molecular interactions.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases, including neurological disorders and cardiovascular conditions.

Industry: In industry, this compound is employed in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

1-(3-Aminopyridin-2-yl)piperidin-3-ol is structurally similar to other compounds such as 1-(3-aminopyridin-2-yl)piperidin-4-ol and 2-amino-3-hydroxypyridine. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 1-(3-aminopyridin-2-yl)piperidin-4-ol

  • 2-amino-3-hydroxypyridine

Properties

IUPAC Name

1-(3-aminopyridin-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-9-4-1-5-12-10(9)13-6-2-3-8(14)7-13/h1,4-5,8,14H,2-3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBMJPIPDWKADV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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